molecular formula C15H14Cl2F5NO3 B5221407 4,4,5,5,5-pentafluoropentyl 4-[(2,4-dichlorophenyl)amino]-4-oxobutanoate CAS No. 303133-90-6

4,4,5,5,5-pentafluoropentyl 4-[(2,4-dichlorophenyl)amino]-4-oxobutanoate

Cat. No. B5221407
CAS RN: 303133-90-6
M. Wt: 422.2 g/mol
InChI Key: HWHUOWBLXPLVQX-UHFFFAOYSA-N
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Description

4,4,5,5,5-pentafluoropentyl 4-[(2,4-dichlorophenyl)amino]-4-oxobutanoate is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

The compound has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, it has been shown to have anticancer properties and could potentially be used in the treatment of cancer. In materials science, it has been studied for its potential use as a coating material due to its high thermal stability and chemical resistance. In analytical chemistry, it has been used as a standard reference material for the analysis of environmental samples.

Mechanism of Action

The exact mechanism of action of 4,4,5,5,5-pentafluoropentyl 4-[(2,4-dichlorophenyl)amino]-4-oxobutanoate is not fully understood. However, it has been suggested that the compound may act by inhibiting the growth of cancer cells through the induction of apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that 4,4,5,5,5-pentafluoropentyl 4-[(2,4-dichlorophenyl)amino]-4-oxobutanoate can induce apoptosis in cancer cells, leading to a decrease in cell viability. The compound has also been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using 4,4,5,5,5-pentafluoropentyl 4-[(2,4-dichlorophenyl)amino]-4-oxobutanoate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, its high melting point and low solubility in water can make it difficult to handle and use in certain experiments.

Future Directions

For the study of 4,4,5,5,5-pentafluoropentyl 4-[(2,4-dichlorophenyl)amino]-4-oxobutanoate include further investigation of its mechanism of action, as well as its potential use in combination with other anticancer agents. Additionally, its potential applications in materials science and analytical chemistry should be further explored.

Synthesis Methods

The synthesis of 4,4,5,5,5-pentafluoropentyl 4-[(2,4-dichlorophenyl)amino]-4-oxobutanoate involves the reaction of 4,4,5,5,5-pentafluoropentyl 4-oxobutanoate with 2,4-dichloroaniline in the presence of a catalyst. The resulting product is a white solid with a high melting point.

properties

IUPAC Name

4,4,5,5,5-pentafluoropentyl 4-(2,4-dichloroanilino)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2F5NO3/c16-9-2-3-11(10(17)8-9)23-12(24)4-5-13(25)26-7-1-6-14(18,19)15(20,21)22/h2-3,8H,1,4-7H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHUOWBLXPLVQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)CCC(=O)OCCCC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2F5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701148743
Record name 4,4,5,5,5-Pentafluoropentyl 4-[(2,4-dichlorophenyl)amino]-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701148743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

303133-90-6
Record name 4,4,5,5,5-Pentafluoropentyl 4-[(2,4-dichlorophenyl)amino]-4-oxobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303133-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5,5-Pentafluoropentyl 4-[(2,4-dichlorophenyl)amino]-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701148743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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